molecular formula C9H16ClNO B13299814 N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

Cat. No.: B13299814
M. Wt: 189.68 g/mol
InChI Key: SDWSCKNJTUHQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride can be synthesized through the reaction of N-methylcyclohexylamine with phosgene (carbonyl dichloride). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition . The general reaction is as follows:

N-methylcyclohexylamine+PhosgeneN-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl\text{N-methylcyclohexylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methylcyclohexylamine+Phosgene→N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxic nature. The product is typically purified through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carbamates: Formed through reactions with alcohols

    Ureas: Formed through reactions with amines

    N-methyl-N-(4-methylcyclohexyl)carbamic acid: Formed through hydrolysis

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and ureas. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, resulting in the substitution of the chloride group . This reactivity is exploited in various synthetic applications to form stable carbamate and urea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is unique due to the presence of both a methyl group and a cyclohexyl ring, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .

Biological Activity

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is a synthetic compound with potential applications in pharmaceuticals and biological research. Its unique structure, featuring a carbamoyl chloride functional group, suggests it may interact with various biological systems, particularly through enzyme inhibition and other mechanisms.

The synthesis of this compound typically involves the reaction of N-methylcyclohexylamine with phosgene in an inert solvent like dichloromethane. This process requires careful control of temperature and pressure due to the toxic nature of phosgene. The compound can undergo several reactions, including:

  • Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form carbamates and ureas.
  • Hydrolysis : In the presence of water, it hydrolyzes to yield N-methyl-N-(4-methylcyclohexyl)carbamic acid.
  • Reduction : Can be reduced to N-methyl-N-(4-methylcyclohexyl)amine using reducing agents like lithium aluminum hydride.

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological targets:

  • Enzyme Interactions : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions such as cancer or viral infections.
  • Lipophilicity : Its lipophilic nature suggests it may easily penetrate cellular membranes, enhancing its potential as a drug candidate. Lipophilic compounds often exhibit multiple cellular targets and can show increased toxicity in combination therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of various enzymes
Antiviral ActivityInvestigated for activity against influenza viruses
Cytotoxicity AssessmentEvaluated in cell cultures for cytotoxic effects
LipophilicityHigh lipophilicity may enhance drug delivery

Case Studies and Research Findings

  • Antiviral Studies :
    A study evaluated the antiviral properties of structurally similar compounds to this compound. Compounds with similar lipophilic characteristics exhibited significant activity against influenza viruses, suggesting that modifications to the carbamoyl chloride structure could yield effective antiviral agents .
  • Cytotoxicity Testing :
    In vitro assays demonstrated that while some derivatives showed promising antiviral activity, they also exhibited varying degrees of cytotoxicity. This highlights the importance of balancing efficacy and safety in drug design .
  • Mechanistic Insights :
    The mechanism by which this compound exerts its biological effects likely involves nucleophilic attack on its electrophilic carbonyl carbon, leading to the formation of biologically active derivatives. This reactivity is crucial for its potential applications in organic synthesis and material science.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

InChI

InChI=1S/C9H16ClNO/c1-7-3-5-8(6-4-7)11(2)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

SDWSCKNJTUHQGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.